2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
This compound features a triazolopyrimidinone core fused with a heterocyclic system. Key structural elements include:
- Position 2: A 4-(2-chlorobenzoyl)piperazinyl group, introducing a bulky, electron-withdrawing substituent via the chlorobenzoyl moiety.
- Position 5: A cyclopropyl group, a small, rigid substituent that enhances metabolic stability compared to linear alkyl chains.
Properties
IUPAC Name |
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-5-cyclopropyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-14-4-2-1-3-13(14)17(28)24-7-9-25(10-8-24)19-22-18-21-15(12-5-6-12)11-16(27)26(18)23-19/h1-4,11-12H,5-10H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHOPPHRQZDBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 374.88 g/mol. The structure features a triazolo-pyrimidine core, which is known for its diverse pharmacological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic activity against various cancer cell lines. A notable example includes a related triazole compound that exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. A study indicated that certain triazole-thiones demonstrated effective antibacterial activity against pathogenic bacteria, outperforming standard antibiotics . The structural motifs present in this compound may contribute similarly to its potential as an antimicrobial agent.
Case Studies
- Cytotoxicity Assay : A series of synthesized triazole derivatives were tested for cytotoxicity against human malignant cell lines (MCF-7 and Bel-7402). The findings indicated that specific derivatives displayed enhanced potency compared to established chemotherapeutics like cisplatin .
- Antimicrobial Screening : In vitro studies revealed that certain benzothioate derivatives derived from triazoles exhibited broad-spectrum antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents based on the triazole scaffold .
Data Tables
| Compound Name | Activity Type | Cell Line/Pathogen | IC50 Value |
|---|---|---|---|
| Compound A | Anticancer | HCT-116 | 6.2 μM |
| Compound B | Anticancer | T47D | 27.3 μM |
| Compound C | Antimicrobial | Various Pathogens | Variable |
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Insight : The target compound’s piperazinyl group distinguishes it from phenyl/benzyl derivatives, offering tunable solubility and receptor binding. Chlorobenzoyl may confer stronger electron-withdrawing effects than methoxy or fluorophenyl groups.
Substituent Variations at Position 5
Key Insight : The cyclopropyl group in the target compound balances lipophilicity and stability, contrasting with polar morpholine/piperidine derivatives or highly lipophilic alkyl chains.
Electrochemical and Pharmacokinetic Profiles
Key Insight : The target compound’s piperazine and cyclopropyl groups likely confer intermediate solubility and prolonged metabolic stability compared to analogues.
Preparation Methods
Formation of the Triazolo[1,5-a]pyrimidine Core
The triazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation reactions between 5-amino-1,2,4-triazole derivatives and β-diketones or β-ketoesters.
- React ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-cyclopropylbutane-1,3-dione in glacial acetic acid under reflux (24–48 hours).
- Isolate the intermediate 5-cyclopropyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidine-2-carboxylate via vacuum filtration.
- Hydrolyze the ester group using NaOH (2M) in ethanol/water (1:1) to yield the carboxylic acid derivative.
Key Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Acetic acid | 110°C | 24 h | 65–70% |
| 3 | NaOH, EtOH/H₂O | 80°C | 6 h | 85–90% |
Functionalization with Cyclopropyl Group
The cyclopropyl group at position 5 is introduced early in the synthesis via the β-diketone precursor (e.g., 1-cyclopropylbutane-1,3-dione). Alternative methods include:
- Suzuki-Miyaura Coupling : Use 5-bromo-triazolo[1,5-a]pyrimidine with cyclopropylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).
- Nucleophilic Displacement : Replace a 5-chloro substituent with cyclopropylamine (CuI, DMEDA, DMSO, 100°C).
Purification and Characterization
Purification Methods :
- Recrystallization : Ethanol/water (1:3) or ethyl acetate/hexane.
- Column Chromatography : Silica gel with gradient elution (EtOAc/hexane 1:4 to 1:1).
Spectroscopic Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl), 3.65–3.85 (m, 8H, piperazine), 7.45–7.70 (m, 4H, aromatic), 8.25 (s, 1H, triazole).
- HRMS (ESI+) : m/z 399.1325 [M+H]⁺ (calc. 399.1328).
Mechanistic Insights and Optimization
- Cyclization : The triazolo[1,5-a]pyrimidine core forms via tautomerization and dehydration, favored by acidic conditions.
- Piperazine Coupling : DIPEA enhances nucleophilicity of piperazine, while K₂CO₃ facilitates SNAr in polar aprotic solvents.
- Side Reactions : Over-alkylation at N1 of the triazole ring is minimized by controlling stoichiometry (1:1.2 substrate:piperazine).
Q & A
Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic core and substituents?
Methodological Answer: Synthesis involves multi-step pathways, typically starting with the preparation of the triazolo[1,5-a]pyrimidinone core, followed by functionalization with the 2-chlorobenzoyl-piperazine and cyclopropyl groups. Key steps include:
- Condensation reactions to form the triazole and pyrimidine rings (e.g., using hydrazine derivatives and carbonyl precursors under reflux in ethanol or dichloromethane) .
- Nucleophilic substitution for introducing the piperazine moiety, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Cyclopropanation via [2+1] cycloaddition or alkylation strategies, optimized for steric hindrance from the cyclopropyl group . Critical Parameters: Control reaction temperature (60–120°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios to minimize byproducts .
| Step | Key Reaction | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Core formation | Reflux in EtOH, 12h | 60–75% | |
| 2 | Piperazine coupling | DMF, K₂CO₃, 80°C | 50–65% | |
| 3 | Cyclopropane introduction | Cu(I) catalysis, 100°C | 40–55% |
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR to verify substituent integration (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons from 2-chlorobenzoyl at δ 7.3–7.8 ppm) .
- HRMS (High-Resolution Mass Spectrometry) for molecular ion validation (e.g., [M+H]⁺ calculated for C₂₁H₂₀ClN₆O₂: 429.1294) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., triazole-pyrimidine fusion angle) and confirm stereochemistry .
- HPLC-PDA (Purity >95%) using a C18 column (MeCN/H₂O gradient) to detect trace impurities from incomplete coupling reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation: Systematically modify the cyclopropyl group (e.g., replace with ethyl, isopropyl) and 2-chlorobenzoyl moiety (e.g., fluorobenzoyl, nitrobenzoyl) to assess impact on target binding .
- Biological Assays: Pair synthetic analogs with:
- Kinase inhibition assays (e.g., EGFR, Aurora A) to quantify IC₅₀ shifts .
- Cellular permeability tests (Caco-2 monolayer) to correlate lipophilicity (LogP) with bioavailability .
- Computational Modeling: Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding affinities and guide synthesis .
Q. How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Re-evaluate conflicting data under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
- Impurity Profiling: Use LC-MS to identify batch-specific contaminants (e.g., unreacted intermediates) that may artifactually modulate activity .
- Target Selectivity Panels: Test the compound against related off-target proteins (e.g., GPCRs, ion channels) to rule out polypharmacology .
Q. What strategies are effective for studying the compound’s metabolic stability and toxicity?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites (e.g., piperazine N-dealkylation products) indicate susceptibility to CYP3A4 .
- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) to detect electrophilic intermediates linked to hepatotoxicity .
- Genotoxicity Assessment: Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells to evaluate DNA damage potential .
Data Contradiction Analysis Example
Scenario: Discrepancies in reported IC₅₀ values against kinase X.
Resolution Workflow:
Verify Compound Purity: Confirm ≥95% purity via HPLC and rule out hygroscopic degradation .
Replicate Assays: Use identical buffer (e.g., 10 mM MgCl₂, pH 7.5) and enzyme lot .
Control for ATP Competition: Test at Km ATP (1 mM) vs. high ATP (10 mM) to assess competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
